Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-
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Overview
Description
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- is a synthetic steroidal compound. It is known for its potent inhibitory effects on certain enzymes involved in androgen biosynthesis. This compound is primarily used in the treatment of metastatic castration-resistant prostate cancer and hormone-sensitive high-risk metastatic prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- involves multiple steps. The starting material is typically a steroidal precursor, which undergoes various chemical transformations including acetylation and amide formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and cellular processes.
Medicine: Used in the treatment of prostate cancer and studied for its potential in other therapeutic areas.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- involves the inhibition of the enzyme 17 αhydroxylase/C17,20-lyase (CYP17). This enzyme is crucial for androgen biosynthesis, and its inhibition leads to a decrease in androgen levels, which is beneficial in the treatment of prostate cancer. The compound binds irreversibly to the enzyme, blocking its activity and thereby reducing the production of androgens .
Comparison with Similar Compounds
Similar Compounds
Abiraterone: Another potent inhibitor of CYP17, used in the treatment of prostate cancer.
Uniqueness
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- is unique due to its high specificity and potency in inhibiting CYP17. This makes it a highly effective treatment option for prostate cancer, with fewer off-target effects compared to other inhibitors .
Properties
Molecular Formula |
C23H33NO3 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[(10R,13S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H33NO3/c1-14(25)24-21-8-7-19-18-6-5-16-13-17(27-15(2)26)9-11-22(16,3)20(18)10-12-23(19,21)4/h5,8,17-20H,6-7,9-13H2,1-4H3,(H,24,25)/t17?,18?,19?,20?,22-,23-/m0/s1 |
InChI Key |
YNYMTAGCLJHSLN-ZIZMYJMESA-N |
Isomeric SMILES |
CC(=O)NC1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)NC1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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